molecular formula C11H10O3S B1593567 (5-Oxo-2-thiophen-2-yl-cyclopent-1-enyl)-acetic acid CAS No. 436086-95-2

(5-Oxo-2-thiophen-2-yl-cyclopent-1-enyl)-acetic acid

Cat. No. B1593567
CAS RN: 436086-95-2
M. Wt: 222.26 g/mol
InChI Key: MOYBSXOOZVYRTN-UHFFFAOYSA-N
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Description

INTRODUCTION (5-Oxo-2-thiophen-2-yl-cyclopent-1-enyl)-acetic acid, commonly referred to as 5-OTCPA, is a cyclopentenyl acetic acid derivative with anti-inflammatory, anti-fungal, and anti-tumor properties. It is a synthetic compound that has been widely studied in recent years, and has been found to have a wide range of potential applications in the medical and scientific fields. In SYNTHESIS METHOD The synthesis of 5-OTCPA is a multi-step process that involves the use of a variety of reagents and catalysts. The first step involves the reaction of thiophene-2-carboxylic acid with a Grignard reagent to form a thiophene-2-yl-cyclopentenyl-acetic acid. The second step involves the reaction of this intermediate with a base to form an anion, followed by the oxidation of the anion with hydrogen peroxide to form the desired product. SCIENTIFIC RESEARCH APPLICATIONS 5-OTCPA has been studied for its potential applications in both in vivo and in vitro research. In vivo research has focused on the compound's anti-inflammatory, anti-fungal, and anti-tumor properties, while in vitro research has focused on its potential applications in cell culture and drug delivery. In Vivo In vivo studies have shown that 5-OTCPA has potential anti-inflammatory and anti-tumor properties. In a study of mice with induced inflammation, 5-OTCPA was found to reduce inflammation and reduce the size of tumors. Additionally, the compound has been found to have anti-fungal properties, and has been used to treat fungal infections in mice. In Vitro In vitro studies have focused on the potential of 5-OTCPA to be used as a drug delivery system. The compound has been found to be able to transport drugs across cell membranes, and has been used to deliver drugs to cancer cells in vitro. Additionally, the compound has been used to study the effects of drugs on cell cultures, and has been used to study the effects of drugs on cell metabolism. MECHANISM OF ACTION The exact mechanism by which 5-OTCPA exerts its anti-inflammatory, anti-fungal, and anti-tumor effects is not fully understood. However, it is believed that the compound works by inhibiting the production of pro-inflammatory cytokines, which are molecules that are involved in the body's inflammatory response. Additionally, the compound has been found to inhibit the growth of cancer cells, and to induce apoptosis in cancer cells. BIOLOGICAL ACTIVITY 5-OTCPA has been found to have a wide range of biological activities, including anti-inflammatory, anti-fungal, and anti-tumor activities. Additionally, the compound has been found to have antioxidant, antimicrobial, and antifungal properties. BIOCHEMICAL AND PHYSIOLOGICAL EFFECTS 5-OTCPA has been found to have a wide range of biochemical and physiological effects. In vivo studies have shown that the compound has anti-inflammatory effects, and can reduce the size of tumors. Additionally, the compound has been found to have antioxidant, antimicrobial, and antifungal properties. PHARMACODYNAMICS The pharmacodynamics of 5-OTCPA are not fully understood. However, it is believed that the compound works by inhibiting the production of pro-inflammatory cytokines, which are molecules that are involved in the body's inflammatory response. Additionally, the compound has been found to inhibit the growth of cancer cells, and to induce apoptosis in cancer cells. ADVANTAGES AND LIMITATIONS FOR LAB EXPERIMENTS The use of 5-OTCPA in laboratory experiments has several advantages. The compound is relatively easy to synthesize, and is relatively stable in a variety of conditions. Additionally, the compound has potential applications in drug delivery, and can be used to study the effects of drugs on cell cultures. However, there are also some limitations to the use of 5-OTCPA in laboratory experiments. The compound is not very soluble in water, which can limit its use in certain experiments. Additionally, the exact mechanism by which the compound exerts its effects is not fully understood, which can limit its use in certain experiments. FUTURE DIRECTIONS The potential applications of 5-OTCPA are numerous, and there are a variety of potential future directions for research on the compound. These future directions include further research into the compound's anti-inflammatory, anti-fungal, and anti-tumor properties. Additionally, further research could be conducted into the compound's potential applications in drug delivery, and its effects on cell metabolism. Additionally, further research could be conducted into the compound's potential applications in the treatment of fungal infections, and its potential use as an antioxidant. Finally, further research could be conducted into the compound's potential applications in the treatment of cancer, and its potential use as an anti-cancer agent.

Scientific Research Applications

X-ray Crystallographic Studies

Research on pentacoordinated organogermanium compounds, related to the chemical structure of interest, has provided insights into the structural characteristics of these compounds. X-ray crystallography revealed that compounds possess a TBP-like, pentacoordinated structure, indicating a propensity for forming five-membered rings due to hypercoordination. This structural understanding is crucial for designing new materials with specific electronic or catalytic properties (Takeuchi et al., 2003).

Antimicrobial Activities

Thiazolyl-acetic acid derivatives have shown promising antimicrobial activities. A study on these compounds revealed them as potent antimicrobial agents against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents to combat drug-resistant infections (Shirai et al., 2013).

Solar Cell Applications

Research into novel organic sensitizers for solar cell applications has led to the development of compounds with enhanced photovoltaic efficiency. Studies on functionalized unsymmetrical organic sensitizers demonstrate their ability to convert incident photons to current with high efficiency, suggesting their potential use in improving solar cell performance (Kim et al., 2006).

Anti-inflammatory and Radical Scavenging Agents

The synthesis and evaluation of thiophene-appended pyrazoles through a green protocol have yielded compounds with excellent anti-inflammatory activities and radical scavenging abilities. These findings open avenues for the development of new therapeutic agents for treating inflammatory diseases and combating oxidative stress (Prabhudeva et al., 2017).

properties

IUPAC Name

2-(5-oxo-2-thiophen-2-ylcyclopenten-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3S/c12-9-4-3-7(8(9)6-11(13)14)10-2-1-5-15-10/h1-2,5H,3-4,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYBSXOOZVYRTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(=C1C2=CC=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350720
Record name [5-Oxo-2-(thiophen-2-yl)cyclopent-1-en-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

436086-95-2
Record name [5-Oxo-2-(thiophen-2-yl)cyclopent-1-en-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Oxo-2-thiophen-2-yl-cyclopent-1-enyl)-acetic acid
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(5-Oxo-2-thiophen-2-yl-cyclopent-1-enyl)-acetic acid
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(5-Oxo-2-thiophen-2-yl-cyclopent-1-enyl)-acetic acid
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(5-Oxo-2-thiophen-2-yl-cyclopent-1-enyl)-acetic acid
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(5-Oxo-2-thiophen-2-yl-cyclopent-1-enyl)-acetic acid

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